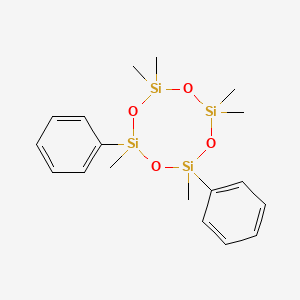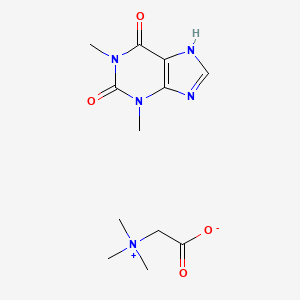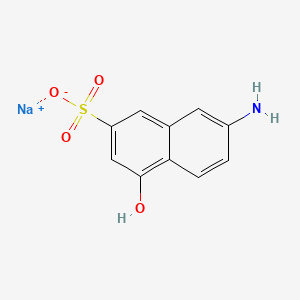
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide is a unique chemical compound with the molecular formula C4H6N2S3·HBr It is known for its distinctive structure, which includes a dithiazolidine ring
準備方法
The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-dithiazolidine-3-thione with methylamine in the presence of hydrobromic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.
化学反応の分析
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiazolidine ring to more reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the dithiazolidine ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form various products, including thiols and amines.
科学的研究の応用
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide involves its interaction with various molecular targets. The dithiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action.
類似化合物との比較
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide can be compared with other similar compounds, such as:
4-Phenyl-5-phenylimino-1,2,4-dithiazolidine-3-one: This compound has a similar dithiazolidine ring but with different substituents, leading to different chemical and biological properties.
1,2,4-Dithiazole-3-thione: Another compound with a dithiazolidine ring, but with different reactivity and applications.
5-Imino-1,2,4-dithiazolidine-3-thione: Similar in structure but with variations in the substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substituents and the presence of the hydrobromide group, which can influence its solubility, reactivity, and biological activity.
特性
CAS番号 |
20042-86-8 |
|---|---|
分子式 |
C4H7BrN2S3 |
分子量 |
259.2 g/mol |
IUPAC名 |
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide |
InChI |
InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
InChIキー |
VNRZQMPPRKZBRB-UHFFFAOYSA-N |
正規SMILES |
CN=C1[NH+](C(=S)SS1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



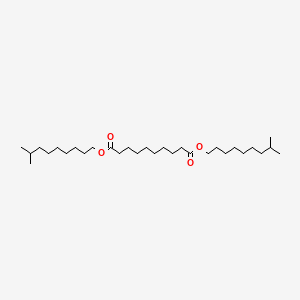
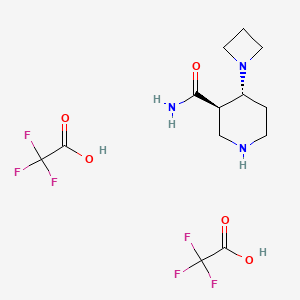

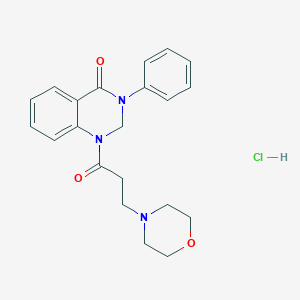
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)

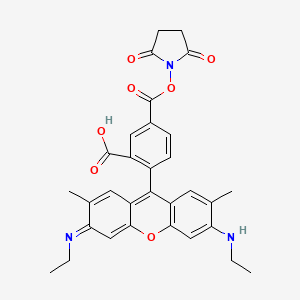

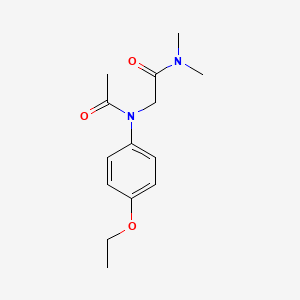
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
